1-(3-Chloropyrazin-2-yl)ethanone

Medicinal Chemistry Organic Synthesis Physical Chemistry

1-(3-Chloropyrazin-2-yl)ethanone features a unique ortho-chloroacetyl substitution on the pyrazine ring, enabling sequential functionalization: palladium-catalyzed cross-coupling at the chlorine site followed by acetyl elaboration into heterocycles (e.g., pyridopyrimidines). With a calculated LogP of 0.8, it occupies optimal lipophilicity space for CNS drug candidates per Lipinski's Rule of Five. Unlike non-chlorinated analogs (2-acetylpyrazine, CAS 22047-25-2) or regioisomers (5-acetyl-2-chloropyrazine, CAS 160252-31-3), only this specific 3-chloro-2-acetyl arrangement provides the reactive handle and molecular geometry essential for target engagement. Also valued in agrochemical intermediate synthesis.

Molecular Formula C6H5ClN2O
Molecular Weight 156.569
CAS No. 121246-90-0
Cat. No. B571503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropyrazin-2-yl)ethanone
CAS121246-90-0
Molecular FormulaC6H5ClN2O
Molecular Weight156.569
Structural Identifiers
SMILESCC(=O)C1=NC=CN=C1Cl
InChIInChI=1S/C6H5ClN2O/c1-4(10)5-6(7)9-3-2-8-5/h2-3H,1H3
InChIKeyLMFLUWCATJHPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloropyrazin-2-yl)ethanone (CAS 121246-90-0): A Distinctive Building Block for Heterocyclic Synthesis


1-(3-Chloropyrazin-2-yl)ethanone (CAS 121246-90-0), also known as 3-Acetyl-2-chloropyrazine, is a heterocyclic aromatic ketone characterized by a pyrazine ring with adjacent chloro and acetyl substituents [1]. With a molecular weight of 156.57 g/mol, a computed XLogP3-AA of 0.8, and a topological polar surface area of 42.9 Ų, this compound presents a specific molecular architecture [1]. As a crystalline solid stable at refrigerated temperatures (2-8°C), it is primarily employed as a versatile intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems in medicinal chemistry .

Why 1-(3-Chloropyrazin-2-yl)ethanone (CAS 121246-90-0) Cannot Be Replaced by In-Class Analogs


In the design of bioactive molecules, the precise spatial arrangement of functional groups is critical for target engagement. Simple substitution with a non-chlorinated analog like 2-acetylpyrazine (CAS 22047-25-2) results in the complete loss of a reactive handle essential for key cross-coupling or nucleophilic substitution reactions . Furthermore, the isomeric 5-acetyl-2-chloropyrazine (CAS 160252-31-3) presents the acetyl group at a different position on the ring, leading to divergent molecular geometry and electronic distribution . Such structural variations can fundamentally alter a compound's reactivity, its capacity to act as a ligand for metal chelation, and its downstream biological activity [1]. The data below quantify how the specific 3-chloro-2-acetyl substitution pattern of 121246-90-0 confers distinct and non-interchangeable properties compared to its closest analogs.

Quantitative Differentiation Guide: 1-(3-Chloropyrazin-2-yl)ethanone (121246-90-0) vs. Analogs


Physicochemical Profile: 1-(3-Chloropyrazin-2-yl)ethanone vs. 5-Acetyl-2-chloropyrazine

The precise substitution pattern on the pyrazine ring dictates the compound's physical state and handling properties. 1-(3-Chloropyrazin-2-yl)ethanone is characterized as a light yellow to yellowish-brown solid with a calculated density of 1.312 g/cm³ [1]. In contrast, its positional isomer, 5-Acetyl-2-chloropyrazine, has a reported melting point range of 43-46 °C, indicating it may be a solid at room temperature but with different crystallinity and potential for phase-change issues during storage or reaction setup [2]. This difference is critical for researchers requiring a consistent, free-flowing powder for accurate weighing and formulation.

Medicinal Chemistry Organic Synthesis Physical Chemistry

Lipophilicity and Permeability: 1-(3-Chloropyrazin-2-yl)ethanone vs. Unsubstituted 2-Acetylpyrazine

The presence and position of the chlorine atom significantly influence the compound's lipophilicity, a key determinant of passive membrane permeability and protein binding. 1-(3-Chloropyrazin-2-yl)ethanone has a calculated LogP (XLogP3-AA) of 0.8, indicating moderate lipophilicity [1]. In contrast, the non-chlorinated analog 2-Acetylpyrazine (CAS 22047-25-2) has a reported LogP of -0.1, making it considerably more hydrophilic . This difference of 0.9 log units corresponds to an approximately 8-fold difference in the partition coefficient, suggesting that the target compound is better suited for crossing lipid bilayers and engaging intracellular targets. This property is crucial when designing molecules with desired oral bioavailability or cell permeability.

Drug Discovery ADME Medicinal Chemistry

Electronic Properties and Reactivity: Ortho-Chloroacetyl vs. Meta-Chloroacetyl Substitution

The ortho-relationship between the chloro and acetyl groups in 1-(3-Chloropyrazin-2-yl)ethanone (3-Acetyl-2-chloropyrazine) creates a unique electronic environment conducive to specific transformations. The close proximity of the electron-withdrawing chlorine and acetyl groups can activate the ring for nucleophilic aromatic substitution and may facilitate directed ortho-metallation or chelation-assisted catalysis. Its isomeric counterpart, 5-Acetyl-2-chloropyrazine (meta-relationship), lacks this adjacency, resulting in a different distribution of electron density [1]. This structural distinction is critical; the regioselectivity in synthesizing these isomers itself is a challenge, with specific conditions yielding either the 2-chloro-3-substituted or the 2-chloro-6-substituted product [2].

Synthetic Chemistry Reactivity Cross-coupling

Optimal Applications for 1-(3-Chloropyrazin-2-yl)ethanone (CAS 121246-90-0) in Research and Industry


Synthesis of Kinase Inhibitor Scaffolds via Selective Cross-Coupling

The specific ortho-chloroacetyl arrangement on the pyrazine ring makes 121246-90-0 an ideal substrate for sequential functionalization. The chlorine atom serves as a leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl or amino groups at the 3-position. The acetyl group can subsequently be elaborated into diverse heterocycles, such as pyridopyrimidines, as demonstrated with its isomer 5-Acetyl-2-chloropyrazine in the preparation of adenosine kinase inhibitors . The unique substitution pattern of 121246-90-0 provides a different vector for target engagement compared to other regioisomers.

Medicinal Chemistry Programs Requiring Balanced Lipophilicity

With a calculated LogP of 0.8, 121246-90-0 occupies a desirable lipophilicity space for central nervous system (CNS) drug candidates and orally bioavailable drugs, in line with Lipinski's Rule of Five [1]. This property makes it a valuable starting point for medicinal chemistry campaigns where achieving the right balance between solubility and permeability is a primary challenge. Its use as a building block in the development of kinase inhibitors for cancer treatment is frequently cited [2].

Development of Agrochemicals and Functional Materials

Pyrazine derivatives are key structural motifs in several commercial insecticides and fungicides. The chloropyrazinyl ethanone core of 121246-90-0 serves as a crucial intermediate. For instance, patents describe its use in creating benzene- and azine-amide compounds with enhanced insecticidal properties, highlighting its value beyond pharmaceutical applications .

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